3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro undecane core with a thione group and a tert-butylphenyl substituent. The presence of these functional groups and the spirocyclic framework endows the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common method involves the condensation of 4-tert-butylphenylamine with a suitable cyclic ketone, followed by cyclization and introduction of the thione group. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
4-(Tert-butylamino)-1-oxaspiro[4.6]undec-3-en-2-one: A structurally similar compound with different functional groups, used in early discovery research.
Uniqueness
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to its spirocyclic structure and the presence of both diaza and thione functionalities. This combination of features imparts distinct reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H26N2S |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
InChI |
InChI=1S/C19H26N2S/c1-18(2,3)15-10-8-14(9-11-15)16-17(22)21-19(20-16)12-6-4-5-7-13-19/h8-11H,4-7,12-13H2,1-3H3,(H,21,22) |
InChI Key |
ZRUZLHAVVUEIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=S |
Origin of Product |
United States |
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